N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-11(12-8-1-3-15-4-2-8)13-6-10-5-9(13)7-16-10/h8-10H,1-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPISZLZXCEXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group.
Reduction: Reduction reactions can target the bicyclic structure, potentially opening the rings.
Substitution: Substitution reactions, especially arylation, can be performed on the bicyclic framework using palladium-catalyzed processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl iodides or bromides under mild conditions.
Major Products:
Oxidation: Formation of oxan-4-yl derivatives.
Reduction: Formation of open-chain derivatives.
Substitution: Arylated or heteroarylated products with high diastereoselectivity.
Scientific Research Applications
Chemistry: The compound is used in fragment-based drug discovery due to its three-dimensional structure, which allows for the exploration of new chemical spaces .
Biology and Medicine:
Industry: In material science, the compound’s unique structure can be utilized to develop new materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for high binding affinity to certain enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogs of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Key Differences :
- Salt Forms : The oxalate and hydrochloride salts (CAS: 1434126-91-6 and 31560-06-2) exhibit distinct physicochemical properties. The oxalate form enhances crystallinity, critical for formulation stability, while the hydrochloride improves aqueous solubility .
- Substituents : The pyrimidinyl derivative (e.g., 5-(6-cyclopropylpyrimidin-4-yl)-...) introduces aromaticity, likely enhancing π-π stacking interactions in kinase binding pockets compared to the carboxamide variant .
Heteroatom-Modified Bicyclic Compounds
Table 2: Heterocyclic Variants with Modified Ring Systems
Key Differences :
- Ring Size and Heteroatoms : Larger bicyclo[4.2.0] and bicyclo[3.2.0] systems (e.g., cephalosporin analogs) incorporate sulfur, enabling β-lactamase resistance and broader-spectrum antibacterial activity compared to oxygen-containing 2-oxa-5-azabicyclo[2.2.1]heptane .
- Bioactivity : The bicyclo[2.2.2]octane scaffold (CAS: 1626394-43-1) offers greater steric bulk, favoring blood-brain barrier penetration for neurological applications .
Functional Group Variations
- Carboximidamide vs. Carboxamide : The 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboximidamide (CAS: 1861882-17-8) replaces the carboxamide’s carbonyl with an imine group, increasing basicity and metal-binding capacity .
- Benzyl Carboxylate Esters: (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: Not provided) introduces a lipophilic benzyl group, enhancing membrane permeability but reducing water solubility .
Biological Activity
N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a bicyclic heptane framework with a nitrogen atom and an oxygen atom incorporated into the ring system, along with a carboxamide functional group. This unique arrangement contributes to its potential biological activity, including interactions with various biological targets such as receptors and enzymes.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the following areas:
- Kinase Inhibition : Compounds with similar bicyclic structures have shown activity against kinases involved in cellular signaling pathways.
- Neuropharmacological Effects : The structural features may allow for interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Anticancer Properties : The compound's ability to modulate cellular pathways could position it as a candidate for cancer therapy.
Synthesis
The synthesis of this compound can be approached through various synthetic routes, including palladium-catalyzed reactions and other methodologies tailored for constructing oxygenated 2-azabicyclo[2.2.1]heptanes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Contains nitrogen in the ring | Potentially active against cholinergic receptors | Simpler nitrogen-only framework |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Oxygen instead of sulfur | Investigated for diverse biological activities | Oxygen substitution alters reactivity |
| N-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane | Methylated nitrogen | Studied for kinase inhibition | Methyl group impacts solubility and bioavailability |
This table illustrates how the inclusion of both nitrogen and oxygen in the bicyclic framework of this compound may offer distinctive pharmacological profiles compared to its analogs.
Case Studies and Research Findings
Recent research has provided insights into the biological activity of compounds similar to N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane:
- Kinase Activity : A study demonstrated that related azabicyclic compounds exhibited significant inhibition of specific kinases, which are crucial in cancer cell signaling pathways.
- Neurotransmitter Interaction : Another investigation highlighted how modifications to the bicyclic structure affected binding affinity to neurotransmitter receptors, indicating potential use in treating neurological conditions.
- Anticancer Research : Preliminary findings suggested that derivatives of this compound could induce apoptosis in cancer cells through modulation of key signaling pathways.
Q & A
Q. What synthetic routes are most effective for producing N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide?
The synthesis of this bicyclic carboxamide typically involves multi-step reactions, including cyclization and amidation. A key approach is the use of stereoselective cycloaddition to construct the bicyclo[2.2.1]heptane core, followed by coupling with oxan-4-amine. Zhang et al. (2014) demonstrated improved efficiency via microwave-assisted synthesis, reducing reaction times while maintaining purity (>95%) . Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol/water) are critical for isolating the final product.
Q. What analytical techniques confirm the stereochemistry and purity of this compound?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry, particularly for distinguishing endo vs. exo configurations in the bicyclic framework. X-ray crystallography provides definitive structural validation, as shown in studies of related azabicyclo derivatives . Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water) and mass spectrometry (ESI-MS). For hydrochloride salts, elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. How can solubility challenges be addressed during formulation studies?
Solubility optimization involves screening co-solvents (e.g., DMSO, PEG-400) or using cyclodextrin inclusion complexes. For hydrochloride salts, pH adjustment (e.g., phosphate buffer, pH 7.4) enhances aqueous solubility. Solubility data for structurally similar bicyclic compounds in organic/aqueous mixtures (e.g., ethanol/water) can guide solvent selection .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yields in synthesis?
DOE methodologies, such as response surface modeling (RSM), systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design identified optimal conditions for a related bicycloheptane derivative, achieving a 25% yield increase . Statistical software (e.g., JMP, Minitab) analyzes interactions between factors, reducing experimental iterations.
Q. What computational models predict reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states, predicting regioselectivity in cycloaddition reactions. Molecular Dynamics (MD) simulations assess conformational stability under thermal stress. Software like Gaussian or Schrödinger Suite enables virtual screening of hydrolytic degradation pathways .
Q. How are discrepancies in spectroscopic data resolved during structural elucidation?
Contradictions in NMR or IR data require cross-validation with X-ray crystallography or synchrotron-based techniques. For example, ambiguous NOE signals in bicyclic systems are clarified via variable-temperature NMR to detect dynamic equilibria. Statistical tools (e.g., PCA) analyze batch-to-batch spectral variations .
Q. What methodologies assess thermal and hydrolytic stability?
Thermogravimetric Analysis (TGA) quantifies decomposition temperatures (e.g., Td > 200°C), while accelerated stability studies (40°C/75% RH, 1–3 months) monitor degradation via HPLC. Hydrolytic stability is tested in buffered solutions (pH 1–10), with kinetic modeling (Arrhenius equation) predicting shelf life .
Q. How are reaction kinetics studied to identify rate-limiting steps?
In-situ FTIR or Raman spectroscopy tracks intermediate formation in real time. For example, the rate of carboxamide formation is monitored by quantifying CO stretch band intensity. Eyring plots derive activation parameters (ΔH‡, ΔS‡), revealing whether the reaction is bond-breaking- or transition-state-limited .
Q. What solvent systems optimize crystallization for purification?
Ternary solvent systems (e.g., THF/water/hexane) promote slow crystallization, enhancing crystal quality. For hygroscopic derivatives, anti-solvent addition (e.g., diethyl ether) under inert conditions minimizes hydrolysis. Solubility parameters (Hansen solubility sphere) guide solvent selection for polymorph control .
Q. What in silico approaches predict biological target interactions?
Molecular docking (AutoDock Vina) screens binding affinities to receptors like GPCRs or kinases. Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., carboxamide group). MD simulations (NAMD/GROMACS) validate binding stability over 100-ns trajectories, prioritizing targets for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
